4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile

Description

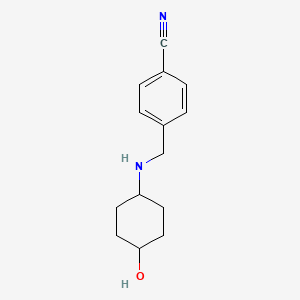

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a trans-4-hydroxycyclohexylaminomethyl group. Its structure combines a polar aromatic nitrile group with a conformationally rigid cyclohexanol moiety, making it a candidate for pharmaceutical or materials science applications. The stereochemistry (1r,4r) of the cyclohexyl group is critical for its spatial orientation and interaction with biological targets or supramolecular assemblies .

Properties

IUPAC Name |

4-[[(4-hydroxycyclohexyl)amino]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-9-11-1-3-12(4-2-11)10-16-13-5-7-14(17)8-6-13/h1-4,13-14,16-17H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHAYCOUMYVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the hydroxycyclohexylamine intermediate. This intermediate is then reacted with a benzonitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The benzonitrile group may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Cyclohexyl Group

a) 4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride

- Structure: Replaces the hydroxyl group with an amino group on the cyclohexane ring and exists as a hydrochloride salt.

- Key Differences: Polarity: The amino group increases basicity, while the hydrochloride salt enhances solubility in polar solvents. Applications: Likely used in drug discovery for improved bioavailability compared to the hydroxyl analogue .

- Molecular Formula : C₁₄H₁₉N₃·HCl (MW: 262.8) .

b) 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

- Structure : Features a trans-4-pentylcyclohexyl group instead of the hydroxy-substituted cyclohexyl.

- Key Differences: Lipophilicity: The pentyl chain increases hydrophobicity, making it suitable for liquid crystal applications. Phase Behavior: Used in display technologies due to its mesogenic properties .

- Molecular Formula : C₁₈H₂₅N (MW: 255.4) .

Variations in the Linker Group

a) 4-(((1R,4R)-4-Aminocyclohexyl)oxy)benzonitrile

- Structure: Replaces the methylamino linker with an ether (oxy) group.

- Key Differences :

- Molecular Formula : C₁₃H₁₆N₂O (MW: 216.3) .

b) 4-(Aminomethyl)benzonitrile hydrochloride

Aromatic Ring Substitutions

a) 3-(Aminomethyl)benzonitrile

- Structure: Nitrile and aminomethyl groups are meta-substituted on the benzene ring.

- Key Differences :

- Molecular Formula : C₈H₈N₂ (MW: 132.2) .

b) 4-Amino-3-methylbenzonitrile

- Structure: Contains a methyl group at the 3-position and an amino group at the 4-position.

- Purity: Commercial samples are >97.0% pure by HPLC .

Comparative Data Table

*Estimated based on analogous structures.

Research Implications and Gaps

- Stereochemical Impact : The (1r,4r) configuration in the target compound may confer unique binding affinities compared to cis isomers, but direct comparative studies are lacking in the provided evidence.

- Synthetic Challenges : Hydroxycyclohexyl derivatives may require protection/deprotection strategies during synthesis, increasing complexity compared to alkyl-substituted analogues .

Biological Activity

4-((((1R,4R)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile is a synthetic compound characterized by its unique structural features, which include a hydroxycyclohexyl group, an aminomethyl group, and a benzonitrile moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H16N2O

- Molecular Weight : 220.28 g/mol

- CAS Number : 1353978-09-2

The compound's structure allows it to participate in various chemical interactions, making it a candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group can engage in hydrogen bonding, while the amino group may form ionic interactions with receptors or enzymes. The benzonitrile portion contributes to the compound's stability and binding affinity.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. It has been investigated for:

- Antitumor Activity : Preliminary data suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, research on related benzonitrile derivatives has shown promising antitumor properties by inducing apoptosis in cancer cells .

- Enzyme Modulation : The compound may act as an inhibitor of certain enzymes involved in cancer progression, similar to other compounds targeting the phosphoinositide 3-kinase (PI3K) pathway .

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

-

In Vivo Studies :

- Animal models treated with similar compounds demonstrated significant tumor regression, highlighting the necessity for further exploration into this compound's therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-((((1R,4R)-4-Aminocyclohexyl)amino)methyl)benzonitrile | Amino instead of Hydroxy | Moderate antitumor activity |

| 4-((((1R,4R)-4-Methoxycyclohexyl)amino)methyl)benzonitrile | Methoxy group | Lower binding affinity |

This table illustrates how variations in functional groups can significantly influence biological activity.

Research Applications

The compound has potential applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and other diseases.

- Biochemical Research : Utilized as a tool to understand enzyme mechanisms and cellular pathways.

- Material Science : Investigated for use in developing novel materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile, and how are intermediates characterized?

- Methodological Answer : A common approach involves using (1r,4r)-4-formylcyclohexanol as a key intermediate. The aldehyde group is reacted with aminomethylbenzonitrile via reductive amination, employing sodium cyanoborohydride or similar reducing agents. Intermediates are characterized using HPLC-MS for purity and ¹H/¹³C NMR to confirm regioselectivity. For example, cyclohexyl intermediates with tert-butoxycarbonyl (Boc) protection (e.g., tert-butyl (1R*,4R*)-4-(2-fluorobenzamido)cyclohexylcarbamate) are analyzed via FT-IR to verify deprotection steps .

Q. How can researchers confirm the stereochemistry of the cyclohexyl moiety in this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation. For example, analogs like 4-(2-hydroxybenzylideneamino)benzonitrile have been resolved using X-ray studies (R factor = 0.077, data-to-parameter ratio = 14.4) . Alternatively, NOESY NMR can detect spatial proximity of axial/equatorial protons in the cyclohexane ring .

Q. What purification strategies are effective for isolating this compound from by-products?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities, particularly for nitrile-containing analogs. For structurally similar compounds like 4-hydroxybenzonitrile, recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance limits amination efficiency?

- Methodological Answer : Steric hindrance in the cyclohexyl group can be mitigated by:

- Using bulky protecting groups (e.g., Boc) to pre-organize the amine for nucleophilic attack.

- Employing microwave-assisted synthesis to enhance reaction kinetics.

- Screening solvents (e.g., DMF or THF) to improve solubility of intermediates.

Reaction progress is monitored via in-situ FT-IR to track carbonyl or nitrile peaks .

Q. What advanced spectroscopic methods resolve contradictions in NMR data for this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping cyclohexyl protons) are addressed by:

- 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and adjacent protons.

- Variable-temperature NMR to distinguish dynamic conformational exchanges in the cyclohexane ring.

For example, 4-(trans-4-pentylcyclohexyl)benzonitrile analogs show temperature-dependent splitting in axial/equatorial proton signals .

Q. How can hydrogen-bonding interactions between the hydroxycyclohexyl and benzonitrile groups be analyzed?

- Methodological Answer :

- X-ray crystallography identifies intermolecular H-bonds (e.g., O–H···N≡C interactions) with bond lengths <2.5 Å.

- Solid-state NMR (¹⁵N CPMAS) probes nitrogen environments in the nitrile group.

- DFT calculations (B3LYP/6-31G*) model H-bond strengths and conformational stability .

Q. What safety protocols are critical for handling this compound, given its structural analogs' hazards?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.